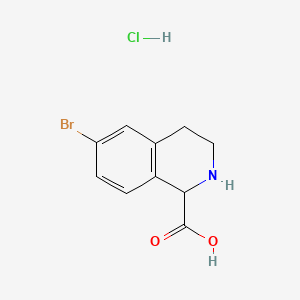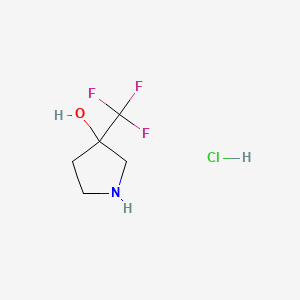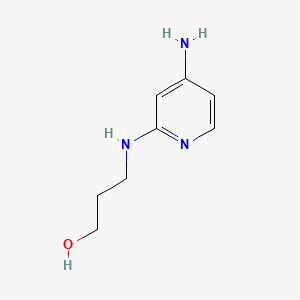![molecular formula C6H6N4O B567777 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one CAS No. 1215295-97-8](/img/structure/B567777.png)
2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one
描述
2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one is a heterocyclic compound that belongs to the class of pyrazolotriazines This compound is characterized by its fused ring structure, which includes a pyrazole ring and a triazine ring The presence of a methyl group at the 2-position and a keto group at the 7-position further defines its chemical structure
作用机制
Target of Action
The primary target of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the progression of the cell cycle, leading to cell death .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
生化分析
Biochemical Properties
2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 is characterized by the formation of hydrogen bonds with key amino acid residues in the active site of the enzyme, leading to inhibition of its activity . This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), this compound has demonstrated significant cytotoxic activity . The cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest . Additionally, this compound has been shown to influence cell signaling pathways, including those involved in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with residues such as Leu83 . This binding inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis . Furthermore, this compound has been shown to alter gene expression patterns, contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . These findings highlight the potential of this compound for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as CDK2 . The compound’s inhibition of CDK2 affects metabolic flux and metabolite levels, leading to alterations in cellular metabolism . Additionally, this compound may interact with other cofactors and enzymes, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, which can affect its overall activity and function . Studies have shown that this compound is efficiently taken up by cancer cells, leading to its cytotoxic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with CDK2 and other biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its site of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1H-pyrazole with formamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolotriazine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolotriazines.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as a potential inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its ability to interact with biological targets suggests potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as high thermal stability or conductivity.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar triazine ring but different substitution patterns.
Uniqueness
2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one is unique due to its specific substitution pattern and the presence of a keto group at the 7-position
属性
IUPAC Name |
2-methyl-6H-pyrazolo[1,5-d][1,2,4]triazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5-3-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMRAAUOBWABLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243973 | |
| Record name | 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-97-8 | |
| Record name | 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


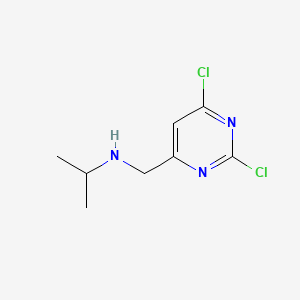
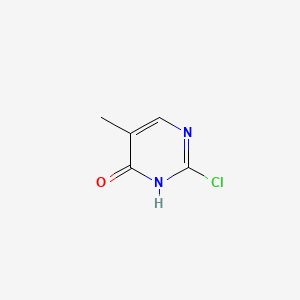
![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)
![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)
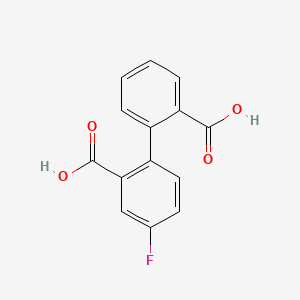
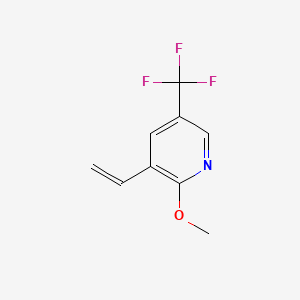

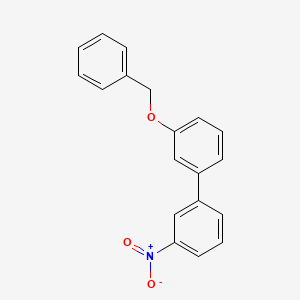
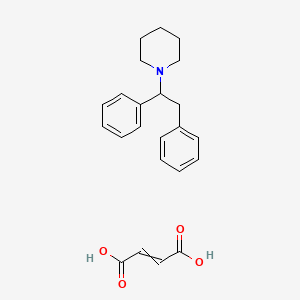
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)
![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)
